Aspartylglutamate (H-Asp-Glu-OH), also known as α-Aspartyl-L-glutamic acid, is a dipeptide composed of two amino acids, aspartic acid and glutamic acid, linked by a peptide bond. [] It is naturally occurring in various tissues, including the brain. [] Aspartylglutamate plays a significant role in scientific research, particularly in studying glutamatergic neurotransmission, enzymatic activity related to glutamate metabolism, and potential therapeutic targets for neurological disorders.
Aspartylglutamate, specifically known as N-acetylaspartylglutamate, is a dipeptide neurotransmitter found predominantly in the mammalian nervous system. It is synthesized from two amino acids: N-acetylaspartic acid and glutamic acid, linked by a peptide bond. This compound is classified as a neuropeptide and is recognized as the third-most-prevalent neurotransmitter in the brain, playing a crucial role in synaptic transmission and neuronal communication .
N-acetylaspartylglutamate is synthesized enzymatically through the action of NAAG synthetase, which catalyzes the reaction between its precursor molecules: N-acetylaspartic acid and glutamic acid. The synthesis occurs primarily in neurons, although glial cells also contribute to its production. Key parameters influencing this synthesis include:
The molecular structure of N-acetylaspartylglutamate consists of a backbone formed by the amide bond between N-acetylaspartic acid and glutamic acid. Key aspects include:
N-acetylaspartylglutamate participates in several important biochemical reactions:
N-acetylaspartylglutamate primarily acts through its interaction with metabotropic glutamate receptor type 3. Upon binding to this receptor, it activates intracellular signaling pathways that lead to:
The physical and chemical properties of N-acetylaspartylglutamate include:
N-acetylaspartylglutamate has several significant applications in scientific research and medicine:
N-Acetylaspartylglutamate (NAAG) is the most abundant dipeptide in the mammalian brain, acting as a selective endogenous agonist for metabotropic glutamate receptor 3 (mGluR3). This receptor belongs to Group II mGluRs, which are G-protein coupled receptors (GPCRs) primarily localized to presynaptic terminals. NAAG binds mGluR3 with high affinity (EC~50~ = 11–100 µM), triggering inhibitory G-protein signaling that reduces intracellular cyclic AMP (cAMP) production. This inhibition suppresses voltage-gated calcium channels, ultimately decreasing exocytotic glutamate release from presynaptic terminals [1] [2] [9].
A significant controversy historically surrounded whether NAAG directly activates mGluR3 or if observed effects stemmed from glutamate contamination in commercial NAAG preparations. Key studies resolved this by demonstrating:
Table 1: Pharmacological Profile of NAAG at mGluR3
Experimental System | NAAG Effect | Concentration | Blocked By |
---|---|---|---|
HEK cells (mGluR3/mGluR1 chimera) | ↑ Intracellular Ca²⁺ | 100 µM | N/A |
Cerebellar granule cells | ↓ cAMP levels | 10 µM | mGluR3 antagonist |
Amygdaloid neurons | ↓ Glutamate release & EPSCs | 1 µM | Group II mGluR antagonist |
Astrocytes | ↓ cAMP levels | Dose-dependent | mGluR3 antagonist |
Thus, NAAG functions as a bona fide mGluR3 agonist, modulating synaptic strength via presynaptic mechanisms.
NAAG challenges traditional neurotransmitter classification. While initially presumed to be an anterograde transmitter (released presynaptically to act postsynaptically), emerging evidence supports its role as a retrograde signaling molecule:
Receptor Activation: NAAG activates presynaptic mGluR3 and postsynaptic NMDA receptors under specific conditions [1] [4].
Retrograde Evidence:
This dual evidence suggests NAAG operates predominantly through activity-dependent retrograde signaling, though anterograde release may occur in specific pathways like the retina or neuromuscular junction [1].
NAAG release is intrinsically linked to neuronal depolarization and calcium influx, hallmark features of vesicular neurotransmitter release:
High K⁺ (50 mM) depolarization triggers Ca²⁺-dependent NAAG release from CA1 hippocampal synaptosomes, paralleling glutamate/aspartate release dynamics [7].
Activity-Dependent Modulation:
Table 2: Calcium-Dependent Release of NAAG in Experimental Systems
Preparation | Stimulus | Effect on NAAG Release | Calcium Dependence |
---|---|---|---|
Rat superior colliculus | Veratridine (100 µM) | Several-fold increase | Abolished (Ca²⁺-free/EGTA) |
Human neocortex slices | High K⁺ (50 mM) | Not measured directly; ↑ glutamate release | Yes |
Mouse dorsal hippocampus (TBI) | Pathological excitation | ↑ 15-fold (0.14 µM → 2.0 µM) | Implied |
CA1 hippocampal synaptosomes | High K⁺ (25 mM) | Significant Ca²⁺-dependent release | Yes |
NAAG critically regulates synaptic glutamate concentrations and mitigates excitotoxicity through two primary mechanisms:
Presynaptic Glutamate Release Inhibition:As detailed in Section 1.1, NAAG activation of presynaptic mGluR3 suppresses voltage-gated calcium channels, reducing vesicular glutamate exocytosis. This provides rapid, activity-dependent feedback inhibition of excitatory transmission [1] [2] [9].
Modulation of Glutamate Carboxypeptidase II (GCPII):
Furthermore, NAAG modulates NMDA receptor activity in a pH- and subunit-dependent manner:
Thus, NAAG serves as an endogenous buffer against excitotoxicity via presynaptic inhibition and strategic NMDA receptor modulation. Enhancing its activity via GCPII inhibition represents a promising therapeutic strategy for disorders involving glutamate dysregulation [1] [2] [9].
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6